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Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl

Ruthenium CVD Nucleation Thin Film Growth Mode

Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is a monomeric, air-stable ruthenium(II) complex that serves as a volatile precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of high-purity ruthenium thin films. It belongs to a class of metal amidinate precursors developed to overcome the limitations of earlier ruthenium sources, such as low volatility and high carbon incorporation.

Molecular Formula C22H42N4O2Ru
Molecular Weight 495.7 g/mol
CAS No. 949113-49-9
Cat. No. B6303267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl
CAS949113-49-9
Molecular FormulaC22H42N4O2Ru
Molecular Weight495.7 g/mol
Structural Identifiers
SMILESCC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[C-]#[O+].[C-]#[O+].[Ru+2]
InChIInChI=1S/2C10H21N2.2CO.Ru/c2*1-8(11-9(2,3)4)12-10(5,6)7;2*1-2;/h2*1-7H3;;;/q2*-1;;;+2
InChIKeyQOTPFYAVSNZFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl (CAS 949113-49-9): A Volatile Ru Amidinate for CVD & ALD


Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is a monomeric, air-stable ruthenium(II) complex that serves as a volatile precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of high-purity ruthenium thin films [1]. It belongs to a class of metal amidinate precursors developed to overcome the limitations of earlier ruthenium sources, such as low volatility and high carbon incorporation [2]. The compound's design, featuring bulky tert-butyl substituents on the amidinate ligands, is engineered to enhance thermal stability and enable efficient vapor transport.

Why Ru Precursor Selection Demands More Than a Generic 'Ru Precursor' Specification


Generalizing across ruthenium precursors is a critical procurement error because their distinct ligand architectures govern fundamental film properties. For example, the widely used carbonyl precursor triruthenium dodecacarbonyl, `Ru₃(CO)₁₂`, and the target bis-amidinate complex produce films with quantifiably different nucleation behavior and purity [1]. Similarly, a close structural analog, bis(diisopropylacetamidinato)ruthenium(II) dicarbonyl, failed to demonstrate sufficient volatility for viable ALD or CVD processes [2]. These differences manifest in measurable parameters like film growth mode, carbon impurity levels, and conformality, not just precursor handling, making informed, data-driven selection essential for process integration.

Quantitative Performance Benchmarks for Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl vs. Alternatives


Superior Film Nucleation: Pseudo-Layer-by-Layer Growth vs. 3D Volmer-Weber Mode for Ru₃(CO)₁₂

The target bis-amidinate precursor directly enables a superior film nucleation mechanism on SiO₂ compared to the classic precursor `Ru₃(CO)₁₂`. During CVD, films grown from `Ru(tBu-Me-amd)₂(CO)₂` follow a pseudo-layer-by-layer growth mode with a two-dimensional wetting layer, which is critical for achieving ultra-thin, continuous films [1]. In stark contrast, films from `Ru₃(CO)₁₂` follow the undesirable three-dimensional Volmer-Weber growth mode, which leads to island formation and delayed film continuity [1]. This fundamental difference makes the amidinate precursor uniquely suited for applications requiring sub-3 nm continuous films.

Ruthenium CVD Nucleation Thin Film Growth Mode Diffusion Barrier

Lower Film Carbon Impurity: <0.1 at.% in Ru Crystallites vs. Reported Ru₃(CO)₁₂ Film Contamination

ALD-grown ruthenium films from the target compound exhibit exceptionally low carbon incorporation. Atom probe microscopy (APM) analysis reveals that the ruthenium crystallites are nearly free of carbon impurity, containing less than 0.1 atomic percent (at.-%), with only a low level of carbon (<0.5 at.-%) segregated at the grain boundaries [1]. For comparison, films deposited using the common carbonyl precursor `Ru₃(CO)₁₂` have historically been plagued by significantly higher carbon contamination, with reported levels ranging from 10 to 50 at.% in some processes, due to the precursor's CO ligands being a direct carbon source [2]. The chelating amidinate ligands' design, lacking direct metal-carbon bonds, is a key architectural differentiator.

Ruthenium ALD Film Purity Carbon Impurity Atom Probe Microscopy

Enabling High-Conformality: 80% Step Coverage in Aggressive 40:1 Aspect Ratio Structures

The thermal stability and self-limiting surface chemistry of the target precursor allow for exceptional film conformality. Films deposited by ALD using ammonia as a co-reactant demonstrate 80% step coverage inside holes with an aggressive aspect ratio of 40:1 [1]. This performance is achieved in a purely thermal process, without the use of plasma or oxidants, which inherently limits conformality due to radical recombination on high-aspect-ratio feature sidewalls. The process directly addresses a key limitation of plasma-based Ru ALD methods that often show poor step coverage in such demanding 3D structures [1].

Ruthenium ALD Step Coverage Conformality 3D Integration

Proven Volatility and Thermal Robustness vs. Insufficient Isopropyl-Amidinate Analog

A direct comparative synthesis study established that the tert-butyl substituent architecture is critical for precursor viability. The target compound (`Ru(tBuNC(Me)NtBu)₂(CO)₂`) was explicitly found to possess sufficient volatility and thermal stability for use in CVD and ALD [1]. In contrast, its closest structural analog, bis(diisopropylacetamidinato)ruthenium(II) dicarbonyl (`Ru(iPrNC(Me)NiPr)₂(CO)₂`), which differs only in the alkyl group on the amidinate ligand, was not identified as suitable for these vapor deposition processes [1]. Vendor data corroborates the robustness of the target compound, with a reported vapor pressure of 0.055 mmHg at 130°C and thermal stability in a bubbler at the same temperature for months, leaving a mere 0.2% residue in TGA experiments .

Ruthenium Amidinate Volatility Thermal Stability TGA

Achieving Bulk-Like Resistivity in Ultra-Thin Films

The electrical performance of films deposited from the target precursor is competitive with the physical vapor deposition (PVD) benchmark. The resistivity of the ALD-grown films matches that of pure sputtered ruthenium of the same thickness, demonstrating that the trace impurities present do not degrade electrical performance [1]. Specifically, high-purity Ru thin films can exhibit a resistivity as low as 10 μΩ·cm and a density of 12.3 g/cm³ [2]. This performance is generated in a simple, thermal, plasma-free process, which is a key advantage over more complex plasma-enhanced ALD (PEALD) processes that often struggle with conformality.

Ruthenium Resistivity Thin Film Metallization Interconnects

Process Superiority: Self-Limiting Thermal ALD Without Oxidant Damage

The target precursor uniquely enables a thermal ALD process for metallic ruthenium using ammonia (NH₃) as a co-reactant, avoiding the use of oxygen or plasma [1]. This is a significant differentiator from common processes that use `Ru(EtCp)₂` or `Ru(acac)₃` with O₂, which can oxidize sensitive substrates or underlying layers (e.g., TiN, W, Cu). The process achieves a self-limiting growth rate of 1.5 Å/cycle at 300 °C [1]. The avoidance of both oxygen and plasma is critical for depositing ruthenium directly onto oxidation-sensitive materials without forming a resistive interfacial oxide layer, preserving the low contact resistance essential for advanced interconnects.

Ruthenium ALD Thermal ALD Self-Limiting Growth Substrate Compatibility

High-Value Application Scenarios for Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl


Ultrathin, Smooth Cu Diffusion Barrier and Liner Layer in Advanced Interconnects

For sub-10 nm technology nodes, a conformal and continuous Cu diffusion barrier less than 3 nm thick is required. The pseudo-layer-by-layer growth mode of Ru films from this precursor, directly contrasted with the 3D Volmer-Weber mode of `Ru₃(CO)₁₂` [1], enables the deposition of pinhole-free films at much lower thicknesses. The high purity (carbon <0.5 at.%) ensures low resistivity, while the thermal, oxygen-free ALD process prevents oxidation of the underlying Cu or barrier layers.

Next-Generation DRAM Capacitor Electrodes in High Aspect Ratio Structures

The fabrication of DRAM capacitor electrodes demands the conformal deposition of a conductive, high-work-function metal inside deep, narrow trenches. The 80% step coverage in 40:1 aspect ratio structures achieved with this precursor [2] directly addresses this challenge. This performance, combined with a self-limiting ALD process, ensures uniform electrode thickness from the top to the bottom of the trench, which is critical for uniform capacitance and device reliability.

Oxygen-Free Seed Layer Deposition for Cu Electroplating on Sensitive Substrates

When a Cu seed layer must be deposited on an oxidation-sensitive material like a chalcogenide or a novel 2D material, the precursor's ability to deposit metallic Ru via a thermal ALD process with ammonia, without any oxygen co-reactant, is a unique enabler [2]. This avoids the formation of a resistive interfacial oxide that would compromise the stack's electrical performance, a problem common to alternative Ru precursors like `Ru(EtCp)₂` that require O₂.

Conformal Metallization of 3D Power Devices (e.g., FinFETs, GAA FETs)

Gate-all-around (GAA) FETs and FinFETs require highly conformal metal deposition over complex 3D geometries. The superior conformality of the thermal ALD process enabled by this precursor [2] is essential for achieving uniform gate metal coverage. The process's purely thermal nature avoids plasma-induced damage that can degrade sensitive high-k gate dielectrics, preserving the electrical integrity of the transistor.

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